molecular formula C20H23N3O B2888140 2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile CAS No. 2379993-40-3

2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile

Cat. No.: B2888140
CAS No.: 2379993-40-3
M. Wt: 321.424
InChI Key: HYGZBOOYMUURJQ-UHFFFAOYSA-N
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Description

2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common route includes the alkylation of 2-methylbenzylamine with 3-chloromethylpyridine-4-carbonitrile under basic conditions to form the intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with piperidine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted piperidine or pyridine derivatives.

Scientific Research Applications

2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carboxamide
  • 2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-methanol

Uniqueness

2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[[1-[(2-methylphenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-16-5-2-3-7-19(16)14-23-10-4-6-18(13-23)15-24-20-11-17(12-21)8-9-22-20/h2-3,5,7-9,11,18H,4,6,10,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGZBOOYMUURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)COC3=NC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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